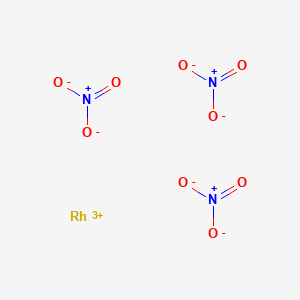
Rhodium nitrate
Cat. No. B155629
Key on ui cas rn:
10139-58-9
M. Wt: 165.919 g/mol
InChI Key: SXUZODOWIKVCDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05171553
Procedure details


The zeolites were prepared as described in Example 2. The precious metal was added as follows. Sodium ZSM-5 (Si/Al=14) was slurried in about 0.01M solutions of the precious metal compounds of platinum, palladium and ruthenium proportioned to achieve 1% loadings. The compounds utilized for these exchanges were tetraamineplatinium nitrate, palladium(II) acetate and ruthenium(III) chloride. The rhodium loaded ZSM-5 was prepared by slurrying in an approximately 0.033M solution proportioned to give a 4% weight loading of rhodium(III) nitrate. Each was stirred at least 18 hours then filtered and calcined at 450° C. for 3 hours.



[Compound]
Name
Si Al
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
solutions
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight


Identifiers


|
REACTION_CXSMILES
|
[Na].[N+:2]([O-:5])([O-:4])=[O:3].[Rh:6]>[Pt].[Pd].[Ru].C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[Ru](Cl)(Cl)Cl>[N+:2]([O-:5])([O-:4])=[O:3].[Rh+3:6].[N+:2]([O-:5])([O-:4])=[O:3].[N+:2]([O-:5])([O-:4])=[O:3] |f:6.7.8,10.11.12.13,^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ru](Cl)(Cl)Cl
|
Step Four
[Compound]
|
Name
|
Si Al
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
solutions
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Rh]
|
Step Eight
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ru]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The zeolites were prepared
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The precious metal was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
Outcomes


Product
|
Name
|
rhodium(III) nitrate
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[Rh+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

